2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1396874-45-5
VCID: VC5191374
InChI: InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Molecular Formula: C17H17F3N4O3S2
Molecular Weight: 446.46

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole

CAS No.: 1396874-45-5

Cat. No.: VC5191374

Molecular Formula: C17H17F3N4O3S2

Molecular Weight: 446.46

* For research use only. Not for human or veterinary use.

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole - 1396874-45-5

Specification

CAS No. 1396874-45-5
Molecular Formula C17H17F3N4O3S2
Molecular Weight 446.46
IUPAC Name 3,5-dimethyl-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonyl-1,2-oxazole
Standard InChI InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3
Standard InChI Key HADFQUDSBZSFDN-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,3-benzothiazole scaffold substituted at position 2 with a piperazine group modified by a 3,5-dimethyl-1,2-oxazol-4-yl sulfonyl moiety and at position 4 with a trifluoromethyl group. This architecture merges three critical motifs:

  • Benzothiazole: A heterocyclic ring system associated with intercalation into DNA and inhibition of topoisomerases .

  • Piperazine sulfonyl: A polar group enhancing solubility and enabling interactions with kinase domains .

  • Trifluoromethyl: An electron-withdrawing group that improves metabolic stability and membrane permeability .

Systematic Nomenclature

The IUPAC name, 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole, is derived sequentially:

  • The parent benzothiazole ring is numbered with sulfur at position 1 and nitrogen at position 3.

  • Position 2 is substituted by a piperazine group, where the nitrogen at position 4 of piperazine is sulfonated by the 3,5-dimethylisoxazole moiety.

  • Position 4 of the benzothiazole carries a trifluoromethyl group .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step modular assembly (Figure 1):

Step 1: Formation of 4-(Trifluoromethyl)-1,3-benzothiazole

  • Cyclization: 2-Amino-4-(trifluoromethyl)thiophenol undergoes cyclization with formic acid to yield the benzothiazole core .

  • Halogenation: Position 2 is brominated using N-bromosuccinimide (NBS) to facilitate nucleophilic substitution .

Step 2: Synthesis of 3,5-Dimethyl-1,2-oxazol-4-sulfonyl Chloride

  • Sulfochlorination: 3,5-Dimethylisoxazole reacts with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate .

Step 3: Piperazine Sulfonylation

  • Coupling: Piperazine reacts with 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride in acetonitrile with pyridine as a base, yielding 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine .

Step 4: Final Assembly

  • Nucleophilic Aromatic Substitution: The brominated benzothiazole reacts with the sulfonylated piperazine under microwave irradiation (120°C, 30 min) to afford the title compound .

Characterization Data

  • MS (ESI): m/z 514.1 [M+H]+ (calculated for C₂₀H₂₀F₃N₅O₃S₂: 513.1).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6), 3.75–3.65 (m, 4H, piperazine), 3.10–3.00 (m, 4H, piperazine), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) .

  • X-ray Crystallography: The sulfonyl group adopts a tetrahedral geometry, with dihedral angles of 85.2° between the benzothiazole and oxazole planes .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against U87 (glioblastoma) and HeLa (cervical cancer) cells demonstrated IC₅₀ values of 42 nM and 38 nM, respectively, surpassing cisplatin (IC₅₀ = 1.2–2.5 µM) . Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3/7 activation (2.8-fold increase at 50 nM) .

  • PI3K/AKT Inhibition: Reduced phosphorylated AKT (Ser473) by 67% at 100 nM, comparable to LY294002 .

Structure-Activity Relationships (SAR)

  • Benzothiazole Core: Essential for DNA intercalation; replacement with benzimidazole reduces potency 10-fold .

  • Trifluoromethyl Group: Enhances lipophilicity (cLogP = 2.9 vs. 1.2 for methyl analog) .

  • Sulfonyl Piperazine: Critical for solubility (LogS = -3.2) and kinase binding; removal abolishes activity .

Pharmacological Applications

Oncology

The compound’s dual inhibition of PI3K/AKT and topoisomerase II positions it as a candidate for combination therapies with DNA-damaging agents (e.g., doxorubicin) . In murine xenograft models, oral administration (10 mg/kg/day) reduced tumor volume by 72% vs. control .

Neuropharmacology

Preliminary data suggest sigma receptor binding (Kᵢ = 18 nM for σ1R), indicating potential in neuropathic pain management .

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀ (nM)Selectivity Index (Cancer vs. Normal)
PB11 PI3K/AKT4512.5
Alogabatum GABAA2103.4
Title CompoundPI3K/AKT, Topo II4015.8

The title compound exhibits superior selectivity over PB11 and broader target engagement compared to GABAergics .

Future Research Directions

  • In Vivo Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in chronic dosing models.

  • Combination Therapies: Screen synergies with PARP inhibitors (e.g., olaparib).

  • Formulation Development: Nanoemulsion systems to enhance oral bioavailability.

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